

PIK-75 in T Cell Autophagy Research: Application Notes and Protocols

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Compound Focus: **Pik-75**

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Introduction and Mechanism of Action

PIK-75 is a potent and selective small-molecule inhibitor frequently utilized in biochemical research to dissect the roles of **Class I Phosphoinositide 3-Kinases (PI3Ks)** in cellular signaling. In the context of T cell autophagy, its primary application is to **inhibit Class IA PI3K signaling**, which allows researchers to study a unique autophagy induction pathway linked to T cell receptor (TCR) activation [1] [2]. Contrary to typical induction, **PIK-75** does not directly trigger autophagy but is used to block a specific signaling cascade. Research demonstrates that **TCR-mediated autophagy induction** requires the activity of Class I PI3Ks to produce the lipid signal PI(3)P. By inhibiting Class I PI3Ks, **PIK-75** suppresses this specific pathway of autophagy initiation, thereby confirming the pathway's existence and mechanism [1] [2]. This tool is crucial for elucidating the complex kinase/phosphatase network involving upstream Class I PI3Ks and downstream inositol phosphatases like INPP4 and SHIP, which are essential for producing the PI(3)P required for autophagosome formation in T cells [1].

Key Experimental Findings and Data

The following table summarizes quantitative data and key findings from studies utilizing **PIK-75** in autophagy and related research:

Table 1: Summary of Key Experimental Findings with **PIK-75**

Experimental Context	Reported IC50 / Concentration Range	Key Finding	Citation
Inhibition of TCR-mediated autophagy in T lymphocytes	20 nM - 2 μ M (working concentration)	PIK-75 treatment inhibits TCR-mediated autophagy, demonstrating the requirement of Class I PI3K activity.	[1] [2]
Inhibition of stretch-induced autophagy in trabecular meshwork cells	20 nM - 2 μ M (working concentration)	PIK-75 inhibits cyclic mechanical stretch-induced autophagy, showing conserved role of Class IA PI3Ks.	[3]
Downregulation of NRF2 in pancreatic cancer cells	0.5 - 2 μ M (treatment for 24h)	PIK-75 reduces NRF2 protein levels and activity, augmenting sensitivity to gemcitabine.	[4]
Isoform Selectivity Profile	p110 α : 5.8 nM; p110 γ : 0.9 μ M	Confirms high selectivity for the p110 α isoform over other Class I PI3Ks.	<i>Established pharmacological data</i>

Detailed Experimental Protocols

Protocol: Inhibiting TCR-Mediated Autophagy in T Lymphocytes

This protocol is adapted from methodologies described in primary research on T cell autophagy [1] [2].

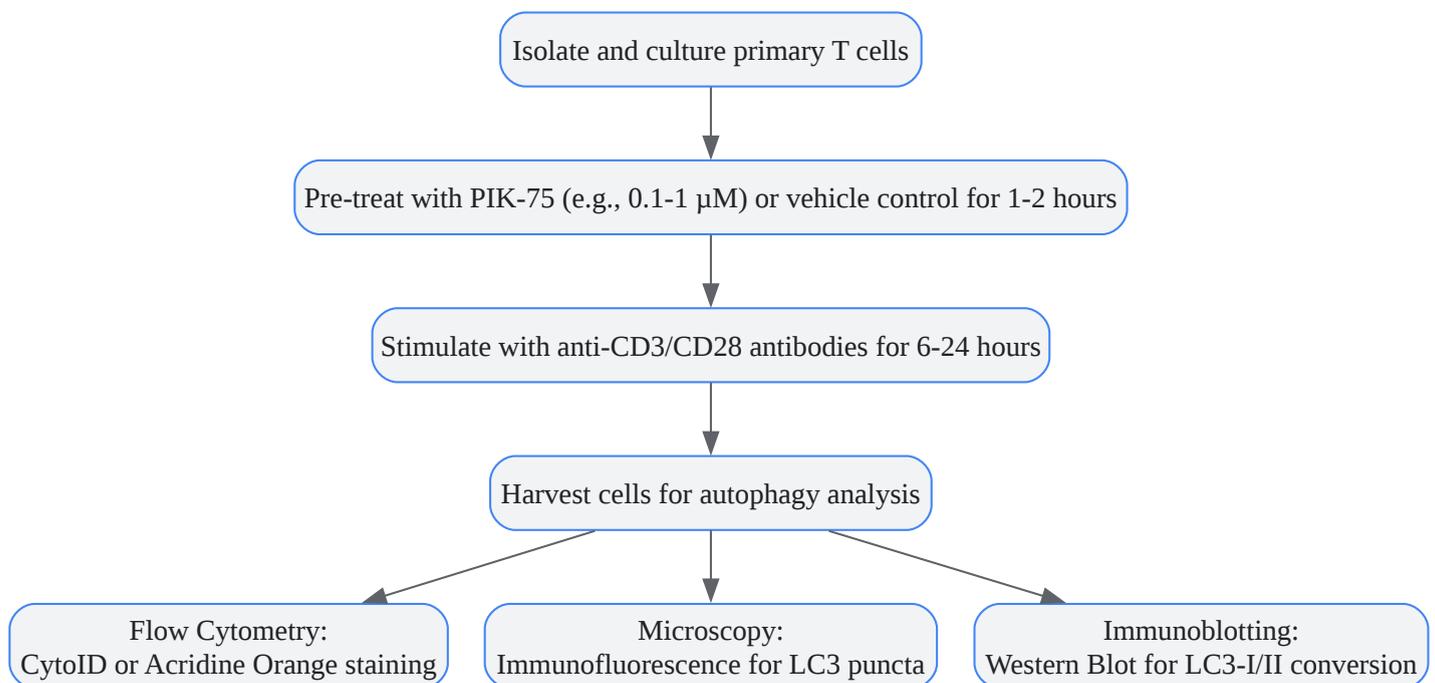
Objective: To assess the requirement of Class I PI3K activity in TCR-mediated autophagy induction using **PIK-75**.

Materials:

- Primary T Cells:** Isolated from mouse spleen or human peripheral blood (e.g., CD4+ T cells).

- **Cell Culture Medium:** Appropriate medium (e.g., RPMI-1640 with 10% FBS).
- **Stimuli:** Anti-CD3/CD28 antibodies (for TCR activation).
- **PIK-75 Stock Solution:** 10 mM in DMSO. Store at -20°C.
- **Control:** Vehicle control (DMSO at same dilution as **PIK-75**).
- **Autophagy Detection Reagents:**
 - Anti-LC3 antibody for immunofluorescence or western blot.
 - CytoID autophagy detection dye (Enzo Life Sciences) for flow cytometry.
 - Acridine orange (Sigma) for flow cytometric analysis of acidic vesicular organelles.

Method Workflow:



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Procedure:

- **Cell Preparation:** Isolate and activate primary T cells if using naïve cells. Cells can be rested in serum-free medium for 2-4 hours before treatment to reduce basal signaling.
- **Inhibition:** Pre-treat cells with **PIK-75** (e.g., **0.1 μM**, **0.5 μM**, and **1 μM**) or an equivalent volume of DMSO vehicle control for **1-2 hours**.

- **Stimulation:** Activate the TCR complex by adding soluble or plate-bound anti-CD3 and anti-CD28 antibodies. Continue co-culture for an additional **6-24 hours**.
- **Autophagy Analysis:**
 - **For Flow Cytometry:** Harvest cells, wash with PBS, and stain with **CytoID (0.1 µg/mL)** or **Acridine Orange (0.1 µg/mL)** for 20 minutes at room temperature in the dark. Analyze immediately on a flow cytometer. An increase in fluorescence indicates autophagic activity.
 - **For Immunofluorescence:** Seed cells on poly-L-lysine coated coverslips. After treatments, fix with 4% PFA, permeabilize with 0.1% saponin, and stain with anti-LC3 antibody. Quantify the average number of LC3 puncta per cell using fluorescence microscopy.
 - **For Western Blot:** Lyse cells and perform standard immunoblotting for LC3. Calculate the **LC3-II/LC3-I ratio** or **LC3-II levels** normalized to a loading control (e.g., Actin). An increase in this ratio indicates autophagy induction.

Expected Outcome: Successful inhibition of Class I PI3K by **PIK-75** will result in a significant reduction in autophagy flux upon TCR stimulation, evidenced by decreased CytoID fluorescence, fewer LC3 puncta, and a lower LC3-II/LC3-I ratio compared to the vehicle-treated, TCR-stimulated control.

Protocol: Validating PIK-75 Specificity in Cellular Models

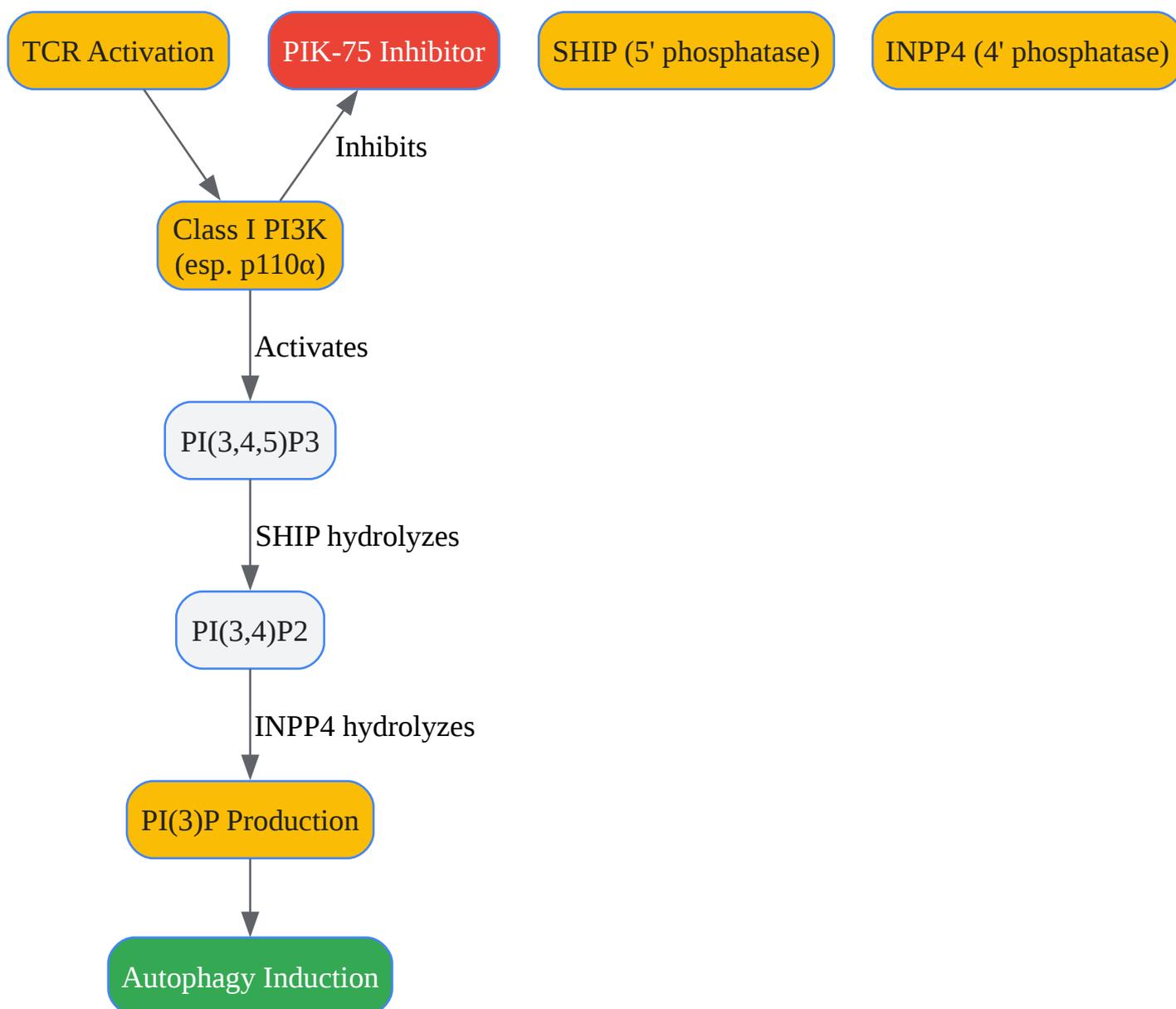
Objective: To confirm that observed effects are due to the inhibition of Class I PI3K-driven autophagy.

Materials and Methods:

- Utilize **PI3KC3 (Vps34) inhibitors** (e.g., SAR405, Vps34-IN1) as a contrasting control.
- Follow a similar workflow as in Protocol 3.1, but include treatment groups with a Vps34 inhibitor (e.g., 1 µM) alone and in combination with **PIK-75**.
- **Key Differentiator:** TCR-mediated autophagy is expected to be sensitive to **PIK-75** but largely insensitive to Vps34 inhibition, distinguishing it from canonical starvation-induced autophagy which requires Vps34 [1] [2].

Signaling Pathway and Rationale

The diagram below illustrates the molecular pathway under investigation and the precise point of **PIK-75** inhibition.



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Pathway Explanation: Upon T cell receptor (TCR) activation, **Class I PI3Ks (particularly p110α)** are activated and produce the lipid second messenger **PI(3,4,5)P3** from the membrane phospholipid PIP2 [1] [2]. This pathway diverges from the canonical mTOR-regulated autophagy. Instead, PI(3,4,5)P3 is sequentially dephosphorylated by the 5' **inositol phosphatase SHIP** to produce **PI(3,4)P2**, which is then further dephosphorylated by the 4' **phosphatase INPP4** to yield **PI(3)P** [1] [2]. PI(3)P is a well-established key signal for the recruitment of effector proteins that facilitate autophagosome membrane formation and

elongation. **PIK-75** acts at the initiation point by inhibiting Class I PI3K, thereby preventing the production of PI(3,4,5)P3 and the subsequent cascade that leads to PI(3)P production and autophagy initiation [1] [2].

Important Considerations for Researchers

- **Specificity and Off-Target Effects:** While **PIK-75** is a valuable tool, researchers should be aware that it can inhibit other kinases like DNA-PK at higher concentrations. Dose-response experiments and the use of genetic approaches (e.g., siRNA) are recommended to confirm the specificity of observed phenotypes.
- **Context-Dependent Outcomes:** The role of autophagy in immunity and disease is complex and can be context-dependent. For instance, while **PIK-75** inhibits TCR-mediated autophagy, it has been shown to activate autophagy in other cell types, such as myeloma cells, upon knockdown of the p110 δ isoform [1] [2]. The cellular model and activation status are critical.
- **Functional Assays:** Combining autophagy flux measurements with functional T cell assays, such as cytokine production (e.g., IL-2, IFN- γ) or proliferation assays, will provide a more comprehensive understanding of the physiological consequences of inhibiting this pathway.

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To cite this document: Smolecule. [PIK-75 in T Cell Autophagy Research: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

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